molecular formula C10H10N2O2S2 B13186624 Ethyl 5-[(thiophen-2-yl)methyl]-1,3,4-thiadiazole-2-carboxylate

Ethyl 5-[(thiophen-2-yl)methyl]-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B13186624
M. Wt: 254.3 g/mol
InChI Key: OKKRVENTHDLVLL-UHFFFAOYSA-N
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Description

Ethyl 5-[(thiophen-2-yl)methyl]-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a thiophen-2-ylmethyl group and at position 2 with an ethyl carboxylate moiety. The thiadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one sulfur atom, which confers unique electronic and steric properties.

Properties

Molecular Formula

C10H10N2O2S2

Molecular Weight

254.3 g/mol

IUPAC Name

ethyl 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole-2-carboxylate

InChI

InChI=1S/C10H10N2O2S2/c1-2-14-10(13)9-12-11-8(16-9)6-7-4-3-5-15-7/h3-5H,2,6H2,1H3

InChI Key

OKKRVENTHDLVLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(S1)CC2=CC=CS2

Origin of Product

United States

Biological Activity

Ethyl 5-[(thiophen-2-yl)methyl]-1,3,4-thiadiazole-2-carboxylate is a compound of interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities, supported by relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the class of 1,3,4-thiadiazole derivatives. The synthesis typically involves the reaction of thiophene derivatives with hydrazonoyl halides or similar reagents. Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity.

Anticancer Activity

The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively studied. This compound exhibits significant cytotoxic effects against various cancer cell lines.

In Vitro Studies

Research indicates that this compound shows promising activity against liver cancer (HepG2) and lung cancer (A549) cell lines. For instance:

  • IC50 Values : In studies involving related thiadiazole compounds, IC50 values for HepG2 cells were reported as low as 0.82 µM , indicating strong cytotoxicity compared to standard drugs like Doxorubicin (IC50 = 0.72 µM) .
  • Mechanism of Action : The mechanism involves the inhibition of DNA and RNA synthesis without affecting protein synthesis, which is crucial for cancer cell proliferation .
CompoundCell LineIC50 (µM)Reference
This compoundHepG2TBDTBD
DoxorubicinHepG20.72
Compound 20bHepG24.37 ± 0.7
Compound 20bA5498.03 ± 0.5

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives can be influenced by structural modifications. The presence of electron-withdrawing groups (like chlorine) at specific positions on the aromatic ring has been shown to enhance cytotoxicity .

Antimicrobial Activity

Beyond anticancer properties, this compound also demonstrates notable antimicrobial activities:

  • Broad Spectrum : Compounds containing the thiadiazole moiety have exhibited efficacy against various pathogens including bacteria and fungi .

Case Studies

In a study evaluating a series of thiadiazole derivatives:

  • Several compounds showed antibacterial activity against Staphylococcus aureus and Escherichia coli.

Other Pharmacological Activities

The biological profile of this compound extends to other pharmacological effects:

  • Anti-inflammatory : Thiadiazole derivatives have been reported to exhibit anti-inflammatory properties.
  • Antioxidant : Some studies suggest that these compounds may act as antioxidants.
  • Antidiabetic : There is emerging evidence supporting their potential in managing diabetes through various mechanisms .

Comparison with Similar Compounds

Key Observations:
  • Substituent Diversity: The substituent at position 5 varies widely, including halogens (Cl, Br), aromatic groups (thiophene, difluorophenyl), and hydrazones.
  • Synthesis Routes : Halogenated derivatives (e.g., chloro, bromo) often employ Sandmeyer bromination or substitution reactions, while aromatic substituents (e.g., thiophene) may require cross-coupling methods like Suzuki-Miyaura . Hydrazone derivatives are synthesized via multi-component reactions .

Physical and Chemical Properties

Melting Points:
  • Hydrazone derivatives (e.g., 11c, 11d) exhibit melting points between 171°C and 242°C, influenced by hydrogen bonding and crystallinity .
  • Halogenated derivatives (e.g., ethyl 5-chloro-...) are typically solids but lack reported melting points in the evidence .
Molecular Weight and Solubility:
  • The thiophenemethyl-substituted compound (C₁₁H₁₁N₂O₂S₂, MW ≈ 283.3) is heavier than methyl (172.2) or chloro (192.6) derivatives, likely reducing solubility in polar solvents .

Q & A

Q. Advanced Research Focus

  • Molecular Docking : Screen against target proteins (e.g., bacterial enoyl-ACP reductase). Software: AutoDock Vina; PDB IDs: 1BVR (Staphylococcus aureus) .
  • QSAR Models : Correlate substituent properties (logP, polar surface area) with activity. Use descriptors like Moriguchi octanol-water partition coefficient .
  • MD Simulations : Assess binding stability (e.g., 50 ns trajectories in GROMACS) .

Validation : Compare in silico predictions with in vitro assays (e.g., MIC values) .

What strategies improve regioselectivity in thiadiazole functionalization?

Advanced Research Focus
Regioselectivity challenges arise in multi-heterocyclic systems.

  • Steric Effects : Bulky groups (e.g., phenyl rings) direct reactions to less hindered positions .
  • Electronic Effects : Electron-deficient thiadiazole cores favor nucleophilic attack at sulfur-rich sites .
  • Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki for aryl substitutions) .

Case Example : Thiophene-methyl substitution at position 5 is stabilized by π-π stacking in docking studies .

How can scale-up challenges (e.g., low yield) be addressed?

Q. Advanced Research Focus

  • Optimized Workup : Replace column chromatography with solvent partitioning (e.g., ethyl acetate/water) .
  • Catalytic Improvements : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
  • Yield Tracking : Compare isolated yields at small (1 mmol) vs. pilot (100 mmol) scales .

Data : Pilot-scale yields often drop by 10–15% due to impurities; repurification via recrystallization restores purity .

What approaches guide structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Systematic Substitution : Synthesize analogs with variations at the thiophene (e.g., halogens) or ester groups (e.g., methyl vs. ethyl) .
  • In Silico Clustering : Group derivatives by pharmacophore features (e.g., hydrogen bond acceptors) .
  • Biological Profiling : Test against diverse targets (e.g., antifungal, anticancer panels) .

Example : Ethyl esters generally enhance membrane permeability vs. methyl analogs .

How stable is this compound under varying pH and temperature conditions?

Q. Basic Research Focus

  • Stability Studies :
    • pH Stability : Incubate in buffers (pH 2–10) for 24 hours; monitor degradation via HPLC .
    • Thermal Stability : Heat at 40–80°C; assess decomposition by TGA/DSC .
  • Storage : Recommend desiccated, dark conditions (-20°C) for long-term stability .

Data : Thiadiazole esters hydrolyze rapidly in alkaline conditions (pH >9) .

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